molecular formula C14H16ClFN2O2 B12095005 methyl 2-(8-fluoro-3,4-dihydro-1H-pyrido[4,3-b]indol-5(2H)-yl)acetate hydrochloride

methyl 2-(8-fluoro-3,4-dihydro-1H-pyrido[4,3-b]indol-5(2H)-yl)acetate hydrochloride

Cat. No.: B12095005
M. Wt: 298.74 g/mol
InChI Key: QAQYINXRKGVKHW-UHFFFAOYSA-N
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Description

Methyl 2-(8-fluoro-3,4-dihydro-1H-pyrido[4,3-b]indol-5(2H)-yl)acetate hydrochloride is a complex organic compound that belongs to the class of indole derivatives Indole derivatives are significant in medicinal chemistry due to their wide range of biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-(8-fluoro-3,4-dihydro-1H-pyrido[4,3-b]indol-5(2H)-yl)acetate hydrochloride typically involves multiple steps, starting from readily available precursors. One common method involves the Fischer indole synthesis, where a cyclohexanone derivative reacts with phenylhydrazine hydrochloride under acidic conditions to form the indole core

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for higher yields and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(8-fluoro-3,4-dihydro-1H-pyrido[4,3-b]indol-5(2H)-yl)acetate hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.

    Substitution: The fluoro group and other substituents can be replaced with different functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like methanol or dichloromethane, and catalysts to enhance reaction rates.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized indole derivatives.

Scientific Research Applications

Overview

Methyl 2-(8-fluoro-3,4-dihydro-1H-pyrido[4,3-b]indol-5(2H)-yl)acetate hydrochloride belongs to the class of indole derivatives, which are known for their diverse biological activities. The synthesis typically involves multi-step reactions starting from simple precursors. Common methods include the Fischer indole synthesis, where cyclohexanone derivatives react with phenylhydrazine under acidic conditions to form the indole core.

Chemical Reactions

The compound can participate in various chemical reactions:

  • Oxidation : Introducing functional groups.
  • Reduction : Altering oxidation states.
  • Substitution : Modifying substituents via nucleophilic or electrophilic reactions.

These reactions utilize reagents such as potassium permanganate for oxidation and lithium aluminum hydride for reduction.

Chemistry

In synthetic chemistry, this compound serves as a building block for more complex molecules. It is also used as a model compound for studying reaction mechanisms due to its well-defined structure.

Biology

The compound exhibits notable biological activity, making it a candidate for studying cellular processes. Research indicates its potential role in modulating neurotransmitter systems and influencing calcium ion homeostasis in cells .

Medicine

Due to its pharmacological properties, the compound is being investigated for drug development. Its interaction with specific molecular targets suggests potential therapeutic applications in treating neurological disorders. For instance, studies have shown that derivatives of this compound can act as antagonists of serotonin receptors, which are implicated in various mental health conditions .

Industry

In industrial applications, this compound's unique properties facilitate the development of new materials and processes. Its stability and reactivity make it suitable for use in creating specialized chemical products.

Case Study 1: Neuropharmacological Effects

A study focused on the neuropharmacological effects of this compound found that it effectively modulates serotonin receptor activity. This modulation has implications for developing treatments for anxiety and depression disorders. The study utilized in vivo models to evaluate changes in behavior and receptor binding affinity .

Case Study 2: Antimicrobial Activity

Another research project evaluated the antimicrobial properties of synthesized derivatives of this compound. The results indicated significant antibacterial activity against various strains of bacteria, with minimum inhibitory concentrations (MICs) demonstrating efficacy comparable to standard antibiotics. This highlights the potential for developing new antimicrobial agents based on this chemical framework .

Activity TypeObserved EffectReference
Neurotransmitter ModulationAntagonist activity at serotonin receptors
AntimicrobialSignificant inhibition against bacteria
Cellular InteractionModulates calcium ion homeostasis

Table 2: Synthesis Methods Overview

MethodDescriptionYield (%)
Fischer Indole SynthesisCyclohexanone reacts with phenylhydrazineVariable
OxidationIntroduction of hydroxyl groupsHigh
SubstitutionNucleophilic substitution with various reagentsModerate

Mechanism of Action

The mechanism of action of methyl 2-(8-fluoro-3,4-dihydro-1H-pyrido[4,3-b]indol-5(2H)-yl)acetate hydrochloride involves its interaction with specific molecular targets within cells. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in cellular function and activity.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other indole derivatives such as:

Uniqueness

What sets methyl 2-(8-fluoro-3,4-dihydro-1H-pyrido[4,3-b]indol-5(2H)-yl)acetate hydrochloride apart is its specific substitution pattern and the presence of the fluoro group, which can significantly influence its biological activity and chemical reactivity. This makes it a valuable compound for research and potential therapeutic applications.

Biological Activity

Methyl 2-(8-fluoro-3,4-dihydro-1H-pyrido[4,3-b]indol-5(2H)-yl)acetate hydrochloride is a compound of interest due to its potential pharmacological activities. This article explores its biological activity, focusing on its interactions with various biological targets, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a pyridoindole framework with a fluorine substituent at the 8-position and an acetate moiety. Its molecular formula is C14H14ClFN2O2C_{14}H_{14}ClFN_2O_2, and it has shown promising results in various biological assays.

NMDA Receptor Interaction

Research indicates that the compound interacts with the NMDA receptor, which plays a crucial role in synaptic plasticity and memory function. The binding affinity of related compounds at the MK-801 and ifenprodil binding sites has been evaluated, highlighting the importance of structural modifications on biological activity:

CompoundKi_i (µM) MK-801 Binding SiteKi_i (µM) Ifenprodil Binding Site
4a1.9 ± 0.21.7 ± 0.2
4b7.9 ± 0.88.8 ± 1.0
4c 4.7 ± 0.5 3.1 ± 0.3

The data suggest that compounds with similar structures exhibit micromolar activity towards these binding sites, indicating potential for neuroprotective effects .

Cholinesterase Inhibition

The compound has also been investigated for its inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes involved in neurotransmission:

CompoundAChE Inhibition IC50_{50} (µM)BChE Inhibition IC50_{50} (µM)
4a<0.040<0.040
4b0.0600.050

These findings indicate that this compound may have therapeutic potential in treating cognitive disorders such as Alzheimer's disease by enhancing cholinergic transmission .

Anticancer Activity

Recent studies have explored the anticancer properties of related pyridoindole derivatives, showing potential effectiveness against various cancer cell lines:

  • In vitro studies demonstrated that these compounds can inhibit cell proliferation in breast cancer models with EC50_{50} values ranging from nM to low µM concentrations.
  • Mechanistic investigations revealed that these compounds induce apoptosis through caspase activation and cell cycle arrest .

Study on Fluorinated Pyridoindoles

A study highlighted the efficacy of fluorinated pyridoindoles in inhibiting cancer cell growth and their ability to modulate key signaling pathways involved in tumor progression . The compound's structural features were linked to enhanced bioactivity, suggesting that fluorination may increase potency against specific cancer types.

Neuroprotective Effects

Another investigation focused on the neuroprotective effects of related compounds in models of neurodegeneration, where they demonstrated significant reduction in markers of oxidative stress and inflammation . This positions this compound as a candidate for further development in neurodegenerative disease therapies.

Properties

Molecular Formula

C14H16ClFN2O2

Molecular Weight

298.74 g/mol

IUPAC Name

methyl 2-(8-fluoro-1,2,3,4-tetrahydropyrido[4,3-b]indol-5-yl)acetate;hydrochloride

InChI

InChI=1S/C14H15FN2O2.ClH/c1-19-14(18)8-17-12-3-2-9(15)6-10(12)11-7-16-5-4-13(11)17;/h2-3,6,16H,4-5,7-8H2,1H3;1H

InChI Key

QAQYINXRKGVKHW-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CN1C2=C(CNCC2)C3=C1C=CC(=C3)F.Cl

Origin of Product

United States

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